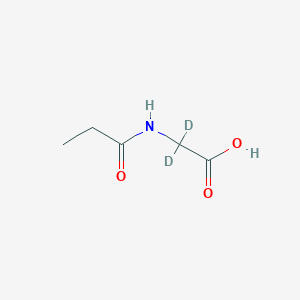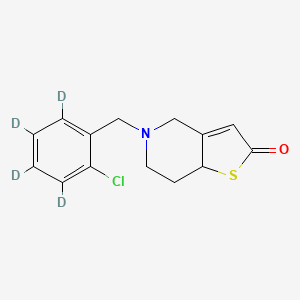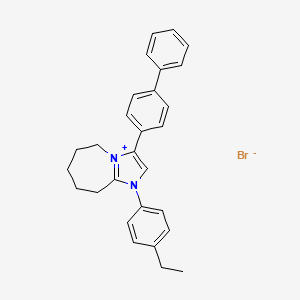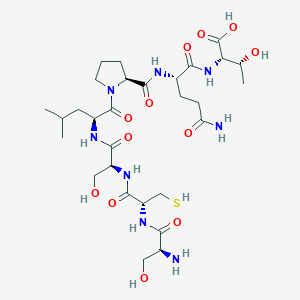
Dspe-peg36-dbco
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dspe-peg36-dbco is a polyethylene glycol (PEG)-based linker used in the synthesis of proteolysis-targeting chimeras (PROTACs). This compound is crucial for forming PROTAC molecules, which enable selective protein degradation by leveraging the ubiquitin-proteasome system within cells .
准备方法
Synthetic Routes and Reaction Conditions
Dspe-peg36-dbco is synthesized through a series of chemical reactions involving polyethylene glycol and dibenzocyclooctyne (DBCO). The synthesis typically involves the following steps:
Activation of PEG: Polyethylene glycol is activated using a suitable activating agent.
Coupling with DBCO: The activated PEG is then coupled with DBCO under controlled conditions to form the final product
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated reactors and stringent quality control measures to ensure high purity and consistency. The product is typically stored at -20°C for long-term stability .
化学反应分析
Types of Reactions
Dspe-peg36-dbco undergoes various chemical reactions, including:
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): This reaction involves the DBCO group reacting with azide-containing molecules to form stable triazole linkages.
Substitution Reactions: The compound can undergo substitution reactions with suitable nucleophiles.
Common Reagents and Conditions
SPAAC Reactions: Typically carried out in aqueous or organic solvents at room temperature.
Substitution Reactions: Conducted using nucleophiles under mild conditions.
Major Products Formed
Triazole Linkages: Formed during SPAAC reactions.
Substituted Products: Formed during substitution reactions.
科学研究应用
Dspe-peg36-dbco has a wide range of applications in scientific research, including:
Chemistry: Used as a linker in the synthesis of PROTACs for targeted protein degradation
Biology: Employed in cell culture studies to investigate protein interactions and functions.
Medicine: Utilized in drug delivery systems and therapeutic research.
Industry: Applied in nanotechnology and new materials research.
作用机制
Dspe-peg36-dbco functions as a linker in PROTACs, facilitating the degradation of target proteins by the ubiquitin-proteasome system. The DBCO group undergoes SPAAC reactions with azide-containing molecules, forming stable triazole linkages that enable the selective degradation of target proteins .
相似化合物的比较
Similar Compounds
- Dspe-peg4-dbco
- Dspe-peg12-dbco
- Dspe-peg24-dbco
Uniqueness
Dspe-peg36-dbco is unique due to its longer PEG chain, which provides greater flexibility and solubility compared to shorter PEG linkers. This makes it particularly useful in applications requiring enhanced solubility and stability .
属性
分子式 |
C133H240N3O47P |
|---|---|
分子量 |
2664.3 g/mol |
IUPAC 名称 |
[(2S)-3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[3-[[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxycarbonylamino]ethoxy-hydroxyphosphoryl]oxy-2-octadecanoyloxypropyl] octadecanoate |
InChI |
InChI=1S/C133H240N3O47P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-41-131(139)180-122-127(183-132(140)42-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2)123-182-184(142,143)181-50-48-135-133(141)179-120-119-178-118-117-177-116-115-176-114-113-175-112-111-174-110-109-173-108-107-172-106-105-171-104-103-170-102-101-169-100-99-168-98-97-167-96-95-166-94-93-165-92-91-164-90-89-163-88-87-162-86-85-161-84-83-160-82-81-159-80-79-158-78-77-157-76-75-156-74-73-155-72-71-154-70-69-153-68-67-152-66-65-151-64-63-150-62-61-149-60-59-148-58-57-147-56-55-146-54-53-145-52-51-144-49-46-129(137)134-47-45-130(138)136-121-126-39-34-33-37-124(126)43-44-125-38-35-36-40-128(125)136/h33-40,127H,3-32,41-42,45-123H2,1-2H3,(H,134,137)(H,135,141)(H,142,143)/t127-/m0/s1 |
InChI 键 |
CEJUHYQCAPJHDI-UWMUHIHNSA-N |
手性 SMILES |
CCCCCCCCCCCCCCCCCC(=O)OC[C@@H](COP(=O)(O)OCCNC(=O)OCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)NCCC(=O)N1CC2=CC=CC=C2C#CC3=CC=CC=C31)OC(=O)CCCCCCCCCCCCCCCCC |
规范 SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCNC(=O)OCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)NCCC(=O)N1CC2=CC=CC=C2C#CC3=CC=CC=C31)OC(=O)CCCCCCCCCCCCCCCCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


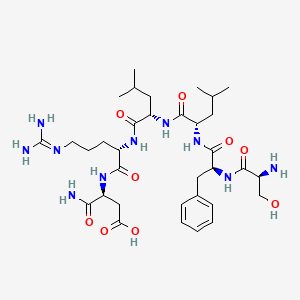
![sodium;4-[2-(4-iodophenyl)-3-(4-nitrophenyl)tetrazol-3-ium-5-yl]benzene-1,3-disulfonate](/img/structure/B12418315.png)

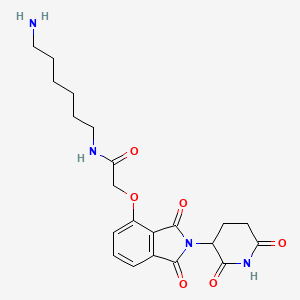
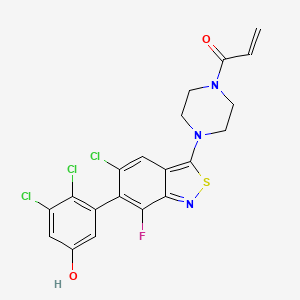
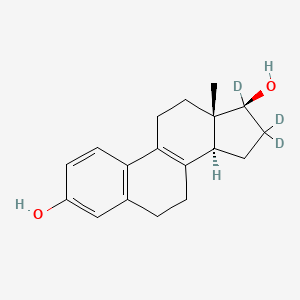
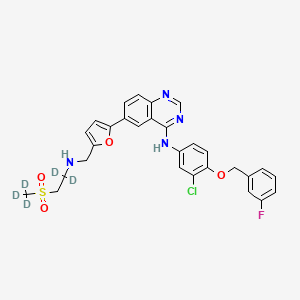
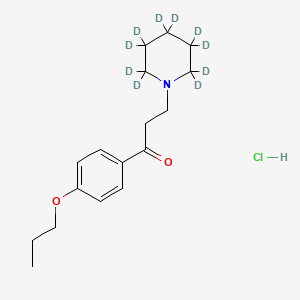
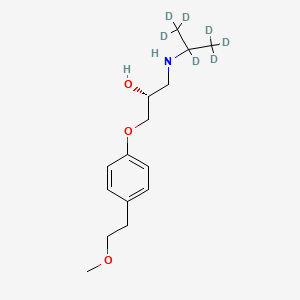
![N-[3-fluoro-4-[6-methoxy-7-(3-morpholin-4-ylpropoxy)quinolin-4-yl]oxyphenyl]-5-methyl-4-oxo-1-phenylpyridazine-3-carboxamide](/img/structure/B12418357.png)
